Sulfamoyl chloride, (2-phenylethyl)-
Overview
Description
Sulfamoyl chloride, (2-phenylethyl)-: is an organic compound with the molecular formula C8H10ClNO2S. It is a derivative of sulfamoyl chloride, where the sulfamoyl group is attached to a 2-phenylethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Chlorination: Sulfamoyl chloride, (2-phenylethyl)- can be synthesized by the direct chlorination of the corresponding sulfamoyl compound.
Industrial Production Methods: Industrial production of sulfamoyl chloride, (2-phenylethyl)- often involves large-scale chlorination processes using thionyl chloride or phosphorus trichloride (PCl3) as chlorinating agents.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Sulfamoyl chloride, (2-phenylethyl)- undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Major Products:
Substitution Reactions: The major products are the corresponding substituted sulfamoyl compounds.
Hydrolysis: The major product is the corresponding sulfamoyl acid.
Scientific Research Applications
Chemistry:
- Sulfamoyl chloride, (2-phenylethyl)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
- This compound is used in the synthesis of biologically active molecules, including potential drug candidates .
Industry:
Mechanism of Action
Mechanism:
- The mechanism of action of sulfamoyl chloride, (2-phenylethyl)- involves nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. The reaction proceeds through the formation of a reactive intermediate, which then undergoes substitution to form the final product .
Molecular Targets and Pathways:
- The molecular targets and pathways involved in the reactions of sulfamoyl chloride, (2-phenylethyl)- depend on the specific nucleophile used in the reaction. For example, when reacting with amines, the target is the nitrogen atom of the amine, leading to the formation of a sulfamoyl amide .
Comparison with Similar Compounds
Sulfamoyl chloride, (methyl)-: This compound has a similar structure but with a methyl group instead of a 2-phenylethyl group.
Sulfamoyl chloride, (ethyl)-: Similar to sulfamoyl chloride, (2-phenylethyl)-, but with an ethyl group instead of a 2-phenylethyl group.
Uniqueness:
- Sulfamoyl chloride, (2-phenylethyl)- is unique due to the presence of the 2-phenylethyl group, which imparts specific chemical properties and reactivity. This makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
N-(2-phenylethyl)sulfamoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c9-13(11,12)10-7-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABVLYIRSSTLNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624251 | |
Record name | (2-Phenylethyl)sulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223560-62-1 | |
Record name | (2-Phenylethyl)sulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-phenylethyl)sulfamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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